6-Methylchrysene Exhibits 20-Fold Lower DNA Adduct Formation Compared to 5-Methylchrysene in Mouse Skin
In a direct comparative study of metabolic activation in mouse skin, the formation of dihydrodiol epoxide-type DNA adducts from 6-methylchrysene was quantified to be 1/20 (5%) of the level observed for 5-methylchrysene under identical experimental conditions [1]. Both hydrocarbons yielded qualitatively similar adduct patterns, but the quantitative disparity was substantial, correlating directly with their respective tumorigenic potencies.
| Evidence Dimension | DNA Adduct Formation (Dihydrodiol Epoxide Type) |
|---|---|
| Target Compound Data | Relative adduct level: 0.05x (1/20) |
| Comparator Or Baseline | 5-Methylchrysene: Relative adduct level: 1x (reference) |
| Quantified Difference | 20-fold lower adduct formation for 6-methylchrysene |
| Conditions | In vivo mouse skin application; adducts analyzed post-application |
Why This Matters
Procurement of the correct isomer is critical for studies investigating DNA damage and repair mechanisms, as 5-methylchrysene would produce a 20-fold higher signal, leading to false-positive interpretations of genotoxicity in samples containing 6-methylchrysene.
- [1] Amin S, Huie K, Melikian AA, Leszczynska JM, Hecht SS. Comparative metabolic activation in mouse skin of the weak carcinogen 6-methylchrysene and the strong carcinogen 5-methylchrysene. Cancer Res. 1985 Dec;45(12 Pt 1):6406-42. PMID: 4063989. View Source
